molecular formula C15H10N4 B2777993 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-33-2

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2777993
CAS No.: 320417-33-2
M. Wt: 246.27 g/mol
InChI Key: ZITRGYAJUWLPBM-UHFFFAOYSA-N
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Description

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a styryl group at the 7-position and a carbonitrile group at the 3-position. This unique structure contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclocondensation of appropriate precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various aldehydes or ketones.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where the pyrazolo[1,5-a]pyrimidine core is reacted with a styrene derivative in the presence of a palladium catalyst.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core is replaced by a cyano group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The styryl group or other substituents on the pyrazolo[1,5-a]pyrimidine core can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Lacks the styryl group but shares the core structure.

    7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains an amino group instead of a styryl group.

Uniqueness

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of both the styryl and carbonitrile groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

CAS No.

320417-33-2

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

7-(2-phenylethenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H

InChI Key

ZITRGYAJUWLPBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

solubility

not available

Origin of Product

United States

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